Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that features a thiazolane ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable dicarboxylate ester and a thiol.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, given its ability to interact with various biomolecules.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazolane ring may interact with enzymes involved in metabolic pathways. These interactions can modulate biological activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[2-(4-ethylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[2-(4-isopropylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
Uniqueness
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
dimethyl 3-[2-(4-phenylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-26-18(24)15-13-28-17(19(25)27-2)22(15)16(23)12-20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,15,17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTZNHSHUNVZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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